Quetiapine N-Oxide
Overview
Description
Quetiapine N-Oxide is a derivative of quetiapine, an atypical antipsychotic drug widely used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. This compound is one of the oxidation impurities of quetiapine and is often studied for its stability and presence in pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quetiapine N-Oxide can be synthesized through the oxidation of quetiapine. One common method involves the use of potassium dichromate as the oxidizing agent in an acidic medium. The stoichiometry of the reaction indicates that one mole of oxidant is consumed for the oxidation of three moles of quetiapine, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced as a byproduct during the manufacturing and quality control processes of quetiapine. High-performance liquid chromatography (HPLC) is often employed to monitor and quantify the presence of this compound in pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions: Quetiapine N-Oxide primarily undergoes oxidation reactions. The oxidation of quetiapine to this compound is a significant reaction, often studied to understand the stability and degradation pathways of quetiapine .
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate in acidic medium.
Reaction Conditions: The reaction is typically carried out at room temperature with a controlled pH to ensure the efficient conversion of quetiapine to this compound.
Major Products: The major product of the oxidation reaction is this compound itself. This compound is often identified and quantified as an impurity in quetiapine formulations .
Scientific Research Applications
Quetiapine N-Oxide is primarily used in scientific research to study the stability and degradation of quetiapine. It serves as a reference standard in quality control processes to ensure the purity and efficacy of quetiapine formulations . Additionally, it is used in analytical chemistry to develop and validate methods for the detection and quantification of impurities in pharmaceutical products .
Mechanism of Action
The mechanism of action of quetiapine N-Oxide is not as well-studied as that of quetiapine. it is known that quetiapine exerts its effects through the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This compound, being an oxidation product, may have altered pharmacological properties, but detailed studies on its specific mechanism of action are limited.
Comparison with Similar Compounds
Quetiapine: The parent compound, used as an atypical antipsychotic.
Quetiapine Fumarate: The fumarate salt form of quetiapine, commonly used in pharmaceutical formulations.
Quetiapine Related Compound B and G: Other related impurities often monitored in quetiapine formulations.
Uniqueness: Quetiapine N-Oxide is unique in that it is specifically an oxidation product of quetiapine. Its presence and quantification are crucial for understanding the stability and degradation pathways of quetiapine, which is essential for ensuring the safety and efficacy of quetiapine-based medications .
Properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBXDYFGQNNTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652674 | |
Record name | 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-40-0 | |
Record name | Quetiapine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quetiapine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1076199-40-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUETIAPINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQR2X5D273 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What analytical methods are commonly used to detect and quantify quetiapine N-oxide in pharmaceutical preparations?
A1: Several analytical techniques are employed for the detection and quantification of this compound alongside quetiapine fumarate and other related compounds. Two prominent methods are:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, offers high sensitivity and selectivity for separating and quantifying this compound. Researchers have developed and validated various HPLC methods using different stationary phases (e.g., C18 columns) and mobile phases (e.g., mixtures of acetonitrile, methanol, and buffer solutions) to achieve optimal separation and detection. [, , ]
- Thin-Layer Chromatography (TLC) Densitometry: This technique offers a cost-effective alternative for the analysis of this compound. Studies report successful separation using silica gel plates and a mobile phase composed of toluene, 1,4-dioxane, and dimethylamine. Densitometric analysis allows for the quantification of the separated compounds. []
Q2: What is the molecular structure and formula of this compound, and how is its crystal structure characterized?
A2: this compound (2-{2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl 1-oxide]ethoxy}ethanol) is an oxidation product of quetiapine. While its exact molecular weight is not specified in the provided abstracts, its molecular formula can be deduced as C21H25N3O3S.
Q3: How stable is quetiapine in pharmaceutical formulations, and what are the primary degradation pathways?
A3: While the provided research does not delve deep into specific stability data, one study mentions the development of a "stability-indicating" HPLC method for quetiapine analysis. [] This implies that quetiapine can degrade under certain conditions, leading to the formation of impurities like this compound and quetiapine lactam.
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